molecular formula C9H5FO2S B2727002 Benzo[b]thiophene-3-carboxylic acid, 7-fluoro- CAS No. 1431309-15-7

Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-

Cat. No. B2727002
CAS RN: 1431309-15-7
M. Wt: 196.2
InChI Key: JWJATXQZGJLXOE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxylic acid is an organic chemical synthesis intermediate . It is a light yellow powder with a molecular formula of C9H6O2S . The IUPAC name for this compound is 1-benzothiophene-3-carboxylic acid .


Synthesis Analysis

Thiophene derivatives, including Benzo[b]thiophene-3-carboxylic acid, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxylic acid is represented by the SMILES notation OC(=O)C1=CSC2=CC=CC=C12 . This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including Benzo[b]thiophene-3-carboxylic acid, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxylic acid is a light yellow powder . It is stable under recommended storage conditions but is incompatible with oxidizing agents .

Scientific Research Applications

Enhancing Antibiotic Efficacy

Benzo[b]thiophene derivatives have been studied for their ability to potentiate the activity of beta-lactam antibiotics against resistant bacteria by optimizing cell permeation of an antibiotic resistance inhibitor. By modulating the properties of the lead compound, researchers improved its membrane-crossing ability, leading to derivatives with enhanced permeability and antibiotic potentiation effects against resistant Gram-negative bacteria (Venturelli et al., 2007).

Synthesis and Biological Activities

New benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, were synthesized and characterized for their antibacterial, antifungal, and anti-inflammatory activities. This research highlights the pharmacological potential of benzo[b]thiophene molecules due to their wide spectrum of biological activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Ortho-Directing Group in Aromatic Metalation

A study on the fluorine-directed lithiation of aryl fluorides resulted in a simple 2-step synthesis of B-ring substituted benzo[b]thiophene-2-carboxylates. This process demonstrates the utility of fluorine as an ortho-directing group in aromatic metalation, facilitating the synthesis of substituted benzo[b]thiophene derivatives (Bridges, Lee, Maduakor, & Schwartz, 1992).

Antitubercular Activity

Research on benzo[b]thiophene-2-carboxylic acid derivatives revealed their in vitro and ex vivo efficacies against Mycobacterium tuberculosis, including multidrug-resistant strains. Some compounds demonstrated significant activity against dormant states of the bacteria, indicating the potential of benzo[b]thiophene-based compounds as lead candidates for treating mycobacterial infections (Mahajan et al., 2016).

Organic Photovoltaic Cells

A new polymer comprising benzo[b]thiophene derivatives was designed for high-performance single and tandem organic photovoltaic cells. The study demonstrates the potential of thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene as a promising building block in the development of low bandgap semiconducting polymers for solar energy applications (Kim et al., 2014).

Mechanism of Action

While the specific mechanism of action for Benzo[b]thiophene-3-carboxylic acid is not mentioned in the retrieved papers, thiophene-based analogs have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including Benzo[b]thiophene-3-carboxylic acid, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, future research may continue to explore the synthesis and applications of these compounds in various fields.

properties

IUPAC Name

7-fluoro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJATXQZGJLXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-

CAS RN

1431309-15-7
Record name 7-fluoro-1-benzothiophene-3-carboxylic acid
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